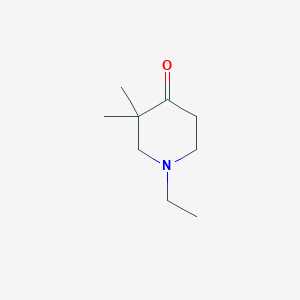![molecular formula C11H19NO3 B1475695 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2090579-12-5](/img/structure/B1475695.png)
2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Descripción general
Descripción
“2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid” is a chemical compound. It is a derivative of 8-oxa-2-azaspiro[4.5]decane, which is a spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The core structure of 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a promising scaffold for the synthesis of various biologically active compounds. Its spirocyclic framework is often found in molecules with significant biological activities, including pharmacological agents .
FGFR4 Inhibition for Cancer Therapy
This compound has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in the progression of hepatocellular carcinoma. Inhibitors targeting FGFR4 can be crucial in developing new cancer therapies .
Vanin-1 Enzyme Inhibition
The compound also shows promise as an inhibitor of the vanin-1 enzyme. Vanin-1 plays a vital role in metabolism and inflammation processes. Inhibiting this enzyme could lead to new treatments for metabolic and inflammatory diseases .
17β-HSD1 Inhibition for Hormonal Disorders
It may serve as an inhibitor for 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the regulation of steroid hormones. Inhibiting 17β-HSD1 could be beneficial in treating diseases related to steroid hormone imbalances or conditions requiring the reduction of endogenous estradiol .
sGC Stimulants for Cardiovascular Diseases
The compound has potential use as a stimulant for soluble guanylate cyclase (sGC), both NO-independent and heme-dependent. sGC stimulants are valuable in treating various cardiovascular diseases by inducing vasodilation and improving blood flow .
Chemical Synthesis and Modification
Due to its unique chemical structure, 2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is an interesting target for chemical synthesis and modification. It can be synthesized from commercially available reagents and modified to produce a wide range of derivatives with potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-12-7-9(10(13)14)11(8-12)3-5-15-6-4-11/h9H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUUQIBTJQYVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2(C1)CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)


amine](/img/structure/B1475622.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)







